2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-ethylphenyl)acetamide
Description
The compound 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-ethylphenyl)acetamide is a structurally complex molecule featuring a tricyclic core with heteroatoms (sulfur and nitrogen) integrated into its framework. The central tricyclic system (8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene) is substituted with an acetyl group at position 11, a 4-methylphenyl group at position 4, and a 3-oxo moiety. A sulfanyl (-S-) bridge links this tricyclic system to an acetamide group, which is further substituted with a 3-ethylphenyl group.
Crystallographic analysis of such molecules often employs tools like the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule structural determination .
Properties
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S2/c1-4-19-6-5-7-20(14-19)29-24(34)16-36-28-30-26-25(22-12-13-31(18(3)33)15-23(22)37-26)27(35)32(28)21-10-8-17(2)9-11-21/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQYARNPVVGDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-ethylphenyl)acetamide , identified by its CAS number 1189958-55-1 , is a complex organic molecule with potential biological activities. This article reviews its biological effects, including antibacterial and antifungal properties, as well as insights from structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 522.6 g/mol . The intricate tricyclic structure incorporates various functional groups that contribute to its biological activity.
Antibacterial Activity
Recent studies have shown that derivatives of similar structural frameworks exhibit significant antibacterial properties. For instance, compounds related to this class have demonstrated activity against both Gram-positive and Gram-negative bacteria, often exceeding the effectiveness of standard antibiotics like ampicillin and streptomycin by factors of 10 to 50 .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | En. cloacae, E. coli |
| Compound 11 | 0.011 | N/A | P. aeruginosa |
| Compound 12 | 0.015 | N/A | S. typhimurium |
The most sensitive strain identified was Enterobacter cloacae, while Escherichia coli showed the highest resistance . The structure-activity relationship revealed that specific substitutions on the nitrogen atom significantly influenced antibacterial potency.
Antifungal Activity
In addition to antibacterial effects, compounds with similar structures have shown promising antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various fungal strains . The most active compounds in these studies were effective against fungi such as Trichoderma viride and Aspergillus fumigatus.
Molecular docking studies suggest that the antibacterial mechanism may involve inhibition of essential bacterial enzymes such as MurB, which is crucial for cell wall synthesis in E. coli. For antifungal activity, the inhibition of lanosterol demethylase within the CYP51 pathway has been proposed as a key mechanism .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on normal MRC5 cells indicated that while these compounds exhibit significant antimicrobial properties, their safety profiles require further investigation to determine therapeutic indices .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives from the provided evidence, focusing on molecular features, synthesis, and functional groups.
Key Observations
Structural Complexity: The target compound’s tricyclic architecture distinguishes it from simpler acetamide derivatives.
Functional Groups :
- The sulfanyl (-S-) linkage in the target compound differs from the sulfonamide (-SO₂-NR₂) group in . Sulfanyl groups are less polar than sulfonamides, which could influence solubility and membrane permeability.
- The 3-ethylphenyl substituent on the acetamide moiety may confer hydrophobic interactions absent in the o-tolyl or tetrahydrofuran-containing analogs .
Synthetic Considerations :
- The synthesis of the target compound likely involves advanced multi-step strategies, including cyclization to form the tricyclic core and sulfanyl group introduction. A plausible route could mirror the sulfonamide coupling in , replacing the sulfonamide with a sulfanyl bridge.
- Safety protocols for handling structurally related acetamides (e.g., skin/eye protection, inhalation precautions ) may apply to the target compound, though its specific hazards remain uncharacterized.
Potential Applications: While the simpler analogs in lack detailed pharmacological data, their acetamide scaffolds are common in drug discovery (e.g., enzyme inhibitors). The target compound’s tricyclic system could position it as a kinase or protease inhibitor, though experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
